molecular formula C19H23NO2S B15196390 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol CAS No. 6317-79-9

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol

Cat. No.: B15196390
CAS No.: 6317-79-9
M. Wt: 329.5 g/mol
InChI Key: AZTRQXRPMSNRGO-UHFFFAOYSA-N
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Description

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a morpholine ring at the 3-position and a 4-(phenylthio)phenyl group at the 1-position.

This compound is structurally distinct from simpler propanol derivatives (e.g., 1-(4-methylphenyl)-1-propanol, CAS 25574-04-3) due to its dual functionalization with heterocyclic and sulfur-containing aromatic groups . While direct pharmacological data on this specific compound are scarce, its structural analogs are frequently explored in oncology and kinase inhibition research, as seen in compounds like BAY80-6946 and GDC-0980, which share morpholine-related motifs .

Properties

CAS No.

6317-79-9

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2

InChI Key

AZTRQXRPMSNRGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylthio group can be reduced to a phenyl group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is of interest in the design and synthesis of biologically active molecules. Research indicates that the compound can be synthesized through chemical reactions involving morpholine derivatives and phenylthio-substituted aromatic compounds.

Potential applications:

  • Cancer Research: Referenced in studies focusing on the design and synthesis of biologically active molecules, particularly in the context of cancer research.
  • Drug Development: The compound's structure suggests it could interact with biological targets, making it a candidate for further research in drug development.
  • Synthesis of Cytotoxic Agents: Derivatives of morpholine, such as morpholinylethoxy groups, have been evaluated as cytotoxic agents .

Chemical Reactions

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo several chemical reactions, with specific conditions depending on the desired transformation and the reactivity of the substituents present on the molecule. The mechanism of action for this compound often involves interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and specific biological pathways require extensive experimental validation.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Morpholine-Containing Analogs

Morpholine rings are common in kinase inhibitors due to their ability to modulate solubility and target binding. Key comparisons include:

Compound Name Key Structural Features Therapeutic Area Notable Properties
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol Morpholine, phenylthio-phenyl, propanol backbone Undefined (research stage) High lipophilicity (predicted)
BAY80-6946 (Copanlisib) Morpholinopropoxy group, quinazoline core Oncology (PI3K inhibitor) IC₅₀: 0.5–3.9 nM (PI3K isoforms)
GDC-0980 (Apitolisib) Morpholinothienopyrimidine, piperazine Oncology (mTOR/PI3K inhibitor) Phase II trials for solid tumors

Key Differences :

  • The target compound lacks the fused heterocyclic cores (e.g., quinazoline, thienopyrimidine) seen in clinical-stage analogs, which are critical for kinase binding.
  • Its phenylthio group may confer unique metabolic stability compared to oxygen-linked morpholine derivatives (e.g., BAY80-6946’s morpholinopropoxy group) .

Phenyl-Substituted Propanols

Simpler propanol derivatives highlight the impact of substituent complexity:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted)
1-(4-Methylphenyl)-1-propanol 4-methylphenyl 150.22 ~2.1
3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone 4-hydroxyphenyl, propanone 166.17 ~1.3
Target Compound 4-(phenylthio)phenyl, morpholine 343.47 (estimated) ~3.5 (estimated)

Key Insights :

  • Morpholine’s electronegative nitrogen may improve solubility relative to purely aromatic substituents .

Sulfur-Containing Analogs

Sulfur atoms in aromatic systems (e.g., phenylthio) influence reactivity and metabolism:

  • Demonstrated clinical efficacy in leukemia but with higher hepatotoxicity risk compared to sulfur-containing analogs .
  • However, this remains speculative without direct data.

Biological Activity

3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol
  • Molecular Formula : C16H19NOS
  • Molecular Weight : 285.40 g/mol

The compound features a morpholine ring, a phenylthio group, and a propanol backbone, which are crucial for its biological activity.

Research indicates that compounds similar to 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Some derivatives have shown the ability to inhibit tyrosine kinases, which play a significant role in cell signaling pathways related to cancer proliferation .
  • Antifungal Activity : Similar thiazole derivatives have been reported to possess antifungal properties, potentially applicable to the compound .

Biological Activity and Efficacy

The biological activities of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can be summarized as follows:

Activity Type Target/Pathway Efficacy
Protein Kinase Inhibitionc-Abl, PDGF-R, VEGF-REffective against neoplastic diseases
AntifungalCandida spp.MIC comparable to established antifungals
Trypanothione Synthetase InhibitionTrypanosomatids (e.g., T. brucei)Potential for selective targeting in trypanosomiasis

Case Studies

  • Protein Kinase Inhibition : A study demonstrated that compounds with similar structures effectively inhibited Bcr-Abl kinase activity, which is implicated in chronic myeloid leukemia (CML). This inhibition led to reduced proliferation of leukemic cells in vitro .
  • Antifungal Properties : A related series of compounds showed promising antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard treatments .
  • Trypanosomiasis Targeting : Research has highlighted the potential of morpholine derivatives in targeting trypanothione synthetase, a key enzyme in trypanosomatids. This could lead to the development of new treatments for diseases like Chagas disease and sleeping sickness .

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